![molecular formula C11H10ClNO B1326755 5-chloro-1-ethyl-1H-indole-3-carbaldehyde CAS No. 1134334-31-8](/img/structure/B1326755.png)
5-chloro-1-ethyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Chloroindole-3-carboxaldehyde, also known as 5-chloro-1H-indole-3-carboxaldehyde, is an indole derivative .
Molecular Structure Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in the synthesis of various heterocyclic derivatives .
Scientific Research Applications
Synthesis of Alkaloid Derivatives
5-chloro-1-ethyl-1H-indole-3-carbaldehyde: is a valuable precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These alkaloids have significant roles in cell biology and are often used in medicinal chemistry for their therapeutic properties.
Anticancer Research
Indole derivatives, including those synthesized from 5-chloro-1-ethyl-1H-indole-3-carbaldehyde , have shown promise in anticancer research . They are studied for their potential to treat cancer cells due to their biologically active properties.
Antimicrobial Applications
The compound has applications in developing antimicrobial agents. Indole derivatives are known to possess properties that can combat a range of microbial infections .
Treatment of Various Disorders
Research has indicated that indole derivatives can be used in treating different types of disorders in the human body, making 5-chloro-1-ethyl-1H-indole-3-carbaldehyde a compound of interest for pharmaceutical applications .
Antiviral Agents
Indole-based compounds are also explored for their antiviral activities. Derivatives of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde could potentially be used to develop new antiviral drugs .
Antifungal Properties
This compound has been associated with antifungal properties, which could lead to new treatments for fungal infections .
Mechanism of Action
Target of Action
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of cellular targetsIndole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some indole derivatives act as receptor agonists, stimulating the production of certain cellular products .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, one indole derivative was found to have high gastrointestinal absorption, suggesting good bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Future Directions
1H-Indole-3-carbaldehyde and its derivatives have shown potential in the synthesis of pharmaceutically interesting scaffolds . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The field awaits further exploitation in the assembly of these structures .
properties
IUPAC Name |
5-chloro-1-ethylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHWKIQLLCKGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-ethyl-1H-indole-3-carbaldehyde |
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